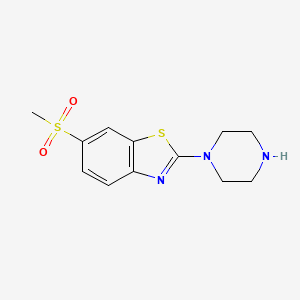

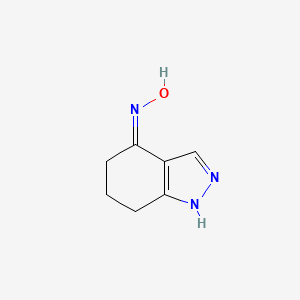

6-(Methylsulfonyl)-2-piperazin-1-yl-1,3-benzothiazole

Übersicht

Beschreibung

Methylsulfonyl compounds are a class of organic compounds that contain a sulfonyl functional group (R-SO2-R’) attached to a methyl group (CH3). They are used in various fields due to their reactivity and other chemical properties .

Synthesis Analysis

While specific synthesis methods for “6-(Methylsulfonyl)-2-piperazin-1-yl-1,3-benzothiazole” are not available, sulfonylation reactions using potassium/sodium metabisulfite have been developed rapidly . In most cases, the transformations go through radical processes with the insertion of sulfur dioxide under mild conditions .

Molecular Structure Analysis

Methylsulfonyl compounds generally have a sulfonyl functional group attached to a methyl group. The sulfonyl group consists of a sulfur atom bonded to two oxygen atoms and connected to an R group .

Chemical Reactions Analysis

Methylsulfonyl chloride, a simple organosulfur compound, is highly reactive and is used as a precursor to many compounds. It functions as an electrophile, providing a source of the “CH3SO2+” synthon .

Physical And Chemical Properties Analysis

Methylsulfonylmethane, a common methylsulfonyl compound, is a colorless solid that features the sulfonyl functional group and is relatively inert chemically .

Wissenschaftliche Forschungsanwendungen

Dietary Supplement

Application : MSM has become a popular dietary supplement used for a variety of purposes, including its most common use as an anti-inflammatory agent .

Methods : MSM is taken orally as a dietary supplement. The dosage and time course of treatment are still being investigated .

Results : A variety of health-specific outcome measures are improved with MSM supplementation, including inflammation, joint/muscle pain, oxidative stress, and antioxidant capacity .

Chemopreventive Agent

Application : 6-MITC, a compound similar to MSM, has shown potential as a chemopreventive agent .

Methods : The antimutagenic effect of 6-MITC was analyzed in terms of micronuclei frequency decrease, after short- and long- time treatment on TK6 human cells .

Results : 6-MITC was unable to counteract the genotoxicity of Mitomycin C (MMC), but when it was associated with Vinblastine (VINB), a statistically significant decrease in the micronuclei frequency was registered .

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

6-methylsulfonyl-2-piperazin-1-yl-1,3-benzothiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O2S2/c1-19(16,17)9-2-3-10-11(8-9)18-12(14-10)15-6-4-13-5-7-15/h2-3,8,13H,4-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZOQFZVYJJDCJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)N3CCNCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(Methylsulfonyl)-2-piperazin-1-yl-1,3-benzothiazole | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

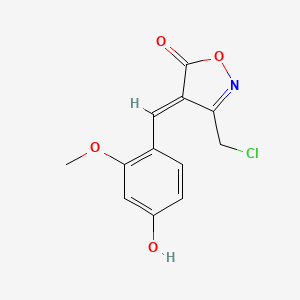

![3-[5-(chloromethyl)-1,3,4-oxadiazol-2-yl]-1H-indole](/img/structure/B1418224.png)

![2-hydroxy-3-phenyl-4H-pyrimido[1,2-a]pyrimidin-4-one](/img/structure/B1418234.png)

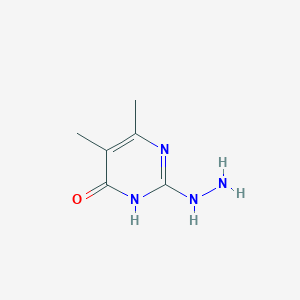

![tert-butyl 4-{4-[amino(hydroxyimino)methyl]-2-pyrimidinyl}tetrahydro-1(2H)-pyrazinecarboxylate](/img/structure/B1418237.png)

![2-Methoxy-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]phenol](/img/structure/B1418239.png)

![4-[(1E)-(methoxyimino)methyl]-1-methyl-3-phenyl-1H-pyrazol-5-ol](/img/structure/B1418243.png)

![3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine-7-thiol](/img/structure/B1418244.png)

![N-(3-Methoxybenzyl)-1'H-spiro[piperidine-4,2'-quinoxalin]-3'-amine](/img/structure/B1418245.png)

![N-(4-Methoxybenzyl)-1'H-spiro[piperidine-4,2'-quinoxalin]-3'-amine](/img/structure/B1418246.png)